yopM protein
Description
Properties
CAS No. |
124893-29-4 |
|---|---|
Molecular Formula |
C24H15NO7 |
Synonyms |
yopM protein |
Origin of Product |
United States |
Molecular Architecture and Structural Aspects of Yopm Protein
Leucine-Rich Repeat (LRR) Domain Organization
The central and most substantial portion of YopM is composed of a series of tandem leucine-rich repeats. psu.eduplos.org These repeating units typically consist of 20 to 22 amino acids. plos.orgtandfonline.com Structurally, the LRR domain folds into a curved parallel beta-sheet. frontiersin.org
A notable characteristic of YopM is the significant variation in the number of LRRs present across different Yersinia species and even among different strains within the same species. asm.orgnih.gov This structural heterogeneity contributes to the observed differences in the molecular weight of YopM proteins, which can range from approximately 41 kDa to 57 kDa. tandfonline.comtandfonline.com
The table below illustrates the variability in LRR numbers reported for YopM in various Yersinia strains:
| Yersinia Species/Strain | Approximate Number of LRRs | Source |
| Yersinia enterocolitica 8081 | 13 | plos.orgnih.gov |
| Yersinia pestis (e.g., KIM, CO92) | 13 or 15 | asm.orgasm.orgnih.gov |
| Yersinia pseudotuberculosis (e.g., YPIII, IP2666) | 15 | asm.org |
| Yersinia enterocolitica WA-314 | 24 | nih.gov |
| Yersinia pseudotuberculosis 32777 | 21 | asm.org |
| Yersinia pseudotuberculosis IP32953 | 21 | plos.org |
This variation in the number and specific composition of LRRs is hypothesized to influence the differential binding capabilities of YopM isoforms to various host protein targets. asm.orgplos.org
The distinctive horseshoe shape formed by the LRR domain of YopM functions as a molecular scaffold for the interaction with host cellular proteins. tandfonline.comasm.org The inner, concave surface of this structure is believed to serve as the primary interface for binding to eukaryotic proteins. asm.org This scaffolding function is fundamental to YopM's mechanism of action, enabling it to interfere with host signal transduction pathways. nih.govtandfonline.com Research has identified specific LRR regions involved in binding to host kinases such as PRK2 (spanning LRRs 6 to 15) and the host scaffolding protein IQGAP1. asm.orgasm.orgnih.gov
N-Terminal and C-Terminal Domains
In addition to the central LRR domain, YopM includes defined N-terminal and C-terminal regions. nih.govpsu.edu
The N-terminal segment of YopM contains two alpha helices. asm.orgplos.org These helical structures are thought to act as a folding nucleus, facilitating the correct folding of the extensive LRR domain. asm.orgplos.org The N-terminal region also contains signals essential for the secretion of YopM via the type III system and its subsequent translocation into host cells. psu.edutandfonline.com
YopM is characterized by a short C-terminal tail, typically comprising around 24 to 32 amino acids. asm.orgasm.orgplos.orgasm.org This tail exhibits a high degree of conservation across different YopM variants. asm.orgplos.org While often appearing unstructured in crystallographic analyses, this C-terminal tail is functionally significant. nih.govasm.org It is required for interactions with host kinases such as RSK1. nih.govasm.orgnih.gov Furthermore, the C-terminal tail has been proposed to function as a non-conventional nuclear localization signal, contributing to YopM's presence in the host cell nucleus. plos.org
Quaternary Structure Analysis
Crystallographic studies of Yersinia pestis YopM have provided insights into its quaternary structure. psu.edu These analyses have consistently shown that YopM proteins can assemble into tetramers in crystal lattices. psu.edu This tetrameric assembly forms a superhelical structure, creating a hollow cylinder with an approximate inner diameter of 35 Å. psu.edurcsb.org The formation of this tetramer involves specific dimerization interactions between the C-terminal LRR modules of individual YopM monomers. psu.edu
In Vitro Multimerization and Tetrameric Complex Formation
Studies on the crystal structure of YopM have revealed its capacity for in vitro multimerization, specifically forming tetrameric complexes. These tetramers are observed in the crystal lattice and represent a striking aspect of YopM's quaternary architecture. The formation of these tetrameric superhelices involves interactions between the C-terminal LRR 20 of one monomer and internal LRRs (14-17) of another, burying a considerable hydrophobic surface area. In solution, YopM has also been shown to form multimers, including dimers and tetramers, although the precise biological significance of these in vitro multimers is not fully understood.
Formation of Hollow Cylinders
Within the observed tetrameric crystal structure, the four YopM monomers assemble to form a hollow cylinder. This cylindrical structure has an approximate inner diameter of 35 Å. The formation of this hollow cylinder is a consequence of the superhelical arrangement of the tetrameric complex.
Comparative Structural Biology
Comparative structural analysis of YopM provides insights into its evolutionary relationships and potential functional mimicry of host proteins.
Homology with Other Bacterial LRR Superfamily Proteins
YopM belongs to the leucine-rich repeat protein superfamily, specifically categorized within the LPX family of bacterial type III secretion system effectors. This family includes proteins from other Gram-negative bacterial pathogens, such as the IpaH proteins of Shigella species and the SspH1, SspH2, and SlrP proteins of Salmonella species. These homologous proteins often share a similar architecture, featuring an N-terminal alpha-helical domain followed by a varying number of LRRs. While many of these related effectors contain a C-terminal Novel E3 Ligase (NEL) domain, YopM has been noted as an exception, generally lacking this domain.
Identification of Putative Novel Domains (e.g., E3 Ubiquitin Ligase)
The potential presence of novel functional domains within YopM has been a subject of investigation. One hypothesis proposed the existence of a putative novel E3 ligase (NEL) domain towards the C-terminal tail of YopM. This suggestion was based on computational analysis and structural features akin to NEL-containing bacterial effectors. However, other studies have not confirmed the presence of a canonical NEL domain in YopM and have suggested that YopM primarily functions as a scaffolding protein. Conflicting findings exist, with one study identifying YopM as a structural mimic of the bacterial IpaH E3 ligase family in vitro and suggesting that a conserved CLD (Cys-Leu-Asp) motif in its N-terminal region is responsible for E3 ligase function targeting NLRP3. This proposed E3 ligase activity and the CLD motif have not been consistently validated across all research.
Intracellular Trafficking and Subcellular Localization of Yopm Protein
Mechanism of Translocation into Host Cells via T3SS
YopM is delivered into the host cell cytoplasm via the bacterial T3SS, a syringe-like apparatus that injects effector proteins directly from the bacterium into the host cell. plos.orgwjgnet.com This process requires intimate contact between the Yersinia bacterium and the target host cell. diva-portal.orgpnas.org The T3SS forms a pore complex, known as the translocon, in the host plasma membrane, through which YopM and other effector proteins are transported. diva-portal.orgpnas.org While T3SS-dependent translocation is a primary mechanism, studies with recombinant YopM suggest it can also enter cells autonomously, predominantly through endocytic pathways, followed by escape from endosomes into the cytosol. researchgate.netnih.govsci-hub.se This autonomous entry can involve clathrin-dependent endocytosis and lipid rafts. researchgate.net Proteins like YopB and YopD are necessary for T3SS-mediated targeting of YopM, with LcrE (YopN) enhancing the process. nih.gov
Dual Localization: Cytoplasm and Nucleus
Following translocation, YopM is found in both the cytoplasm and the nucleus of host cells. plos.orgresearchgate.net The levels of nuclear YopM can vary between individual cells, with a significant portion also remaining in the cytoplasm. plos.orgresearchgate.net This dual localization is crucial for YopM's diverse functions, as it interacts with host proteins in both compartments. tandfonline.com Studies have shown that YopM traffics to the perinuclear region and subsequently enters the nucleus within a few hours post-infection. frontiersin.org While attempts to identify a conventional nuclear localization signal (NLS) in YopM have been unsuccessful, both the N-terminal leucine-rich repeats (LRRs) and the C-terminal tail have been implicated in nuclear targeting, suggesting the presence of non-conventional NLSs or the involvement of host factors. plos.orgsci-hub.seresearchgate.net
Mechanisms of Nucleocytoplasmic Shuttling
The dynamic movement of YopM between the nucleus and cytoplasm is a tightly regulated process involving interactions with host proteins and specific cellular pathways. plos.orgrcsb.org
A key interaction partner of YopM in the host cell is the DEAD-box helicase 3 (DDX3). plos.orgrcsb.orgnih.gov YopM directly binds to DDX3, and this interaction is crucial for YopM's nucleocytoplasmic shuttling. plos.orgnih.gov Research indicates that YopM exploits DDX3 to facilitate its exit from the nucleus. rcsb.orgnih.gov The interaction site on DDX3 appears to involve its unstructured N-terminus, specifically within amino acids 101–168. nih.gov
The nuclear export of YopM mediated by DDX3 is dependent on the exportin Chromosomal Maintenance 1 (CRM1), also known as XPO1. rcsb.orgnih.govplos.org CRM1 is a major nuclear export receptor that recognizes leucine-rich nuclear export signals (NESs) in target proteins. rcsb.org Inhibition of CRM1 using substances like Leptomycin B leads to an increase in the nuclear accumulation of YopM, providing evidence that YopM utilizes the CRM1 export pathway for nuclear exit. rcsb.orgnih.govplos.orgresearchgate.net Similarly, knockdown of DDX3 also increases nuclear YopM levels, supporting the model where DDX3 acts as an adaptor or facilitator for YopM export via CRM1. rcsb.orgnih.govplos.orgresearchgate.net
Here is a table summarizing the effect of CRM1 inhibition and DDX3 knockdown on YopM localization:
| Treatment | Effect on Nuclear YopM Levels | Mechanism Implicated | Source |
| Leptomycin B (CRM1 inhibitor) | Increased | Inhibition of CRM1-mediated export | rcsb.orgnih.govplos.orgresearchgate.net |
| DDX3 siRNA (knockdown) | Increased | DDX3 facilitates CRM1-mediated export | rcsb.orgnih.govplos.orgresearchgate.net |
Studies have indicated that the intracellular trafficking of YopM, particularly its movement towards the nucleus, involves a vesicle-associated pathway. nih.govfrontiersin.orgasm.orgtandfonline.com This was observed in infected mammalian cells and also in yeast models expressing YopM. nih.govfrontiersin.orgasm.org Treatments that perturb vesicular transport, such as Brefeldin A, Monensin, or Bafilomycin A1, have been shown to inhibit YopM's trafficking to the nucleus. nih.gov Furthermore, this vesicular transport appears to be dependent on microtubules. nih.gov While YopM is associated with vesicles, it is thought to escape into the cytosol to reach the nucleus, as there is no known direct vesicular delivery to the nucleus. nih.govasm.org The precise molecular mechanisms governing YopM's association with vesicles and its subsequent release into the cytosol are still under investigation. frontiersin.orgasm.org
Interactions of Yopm Protein with Host Cellular Components
Kinase Binding and Modulation
Ribosomal S6 Kinase (RSK1/2) Interactions
YopM has been shown to interact with members of the 90-kDa ribosomal S6 kinase family, including RSK1 and RSK2, as well as RSK3 and RSK4 nih.govnih.govplos.orgtandfonline.com. This interaction is vital for several of YopM's effects within the host cell, particularly concerning the modulation of gene transcription and inflammasome activation biorxiv.orgpnas.orgresearchgate.netplos.orgasm.org.
Mapping of RSK1 Binding Domains (C-terminal region)
Studies have mapped the region of YopM responsible for interacting with RSK1. The C-terminal tail of YopM is essential for this interaction asm.orgasm.orgplos.orgtandfonline.comresearchgate.netasm.orgnih.gov. Specifically, the C-terminal 6 amino acids of YopM have been identified as being required for the interaction with RSK1 plos.org. Deletion analysis has further demonstrated that the C-terminal domain is critical for detectable interaction with RSK1 asm.orgnih.gov.
| YopM Region | Interacting Kinase | Reference |
|---|---|---|
| C-terminal region | RSK1 | asm.orgasm.orgplos.orgtandfonline.comresearchgate.netasm.orgnih.gov |
| C-terminal 6 amino acids | RSK1 | plos.org |
YopM-Induced RSK Activation and Sustained Phosphorylation
Interaction with YopM leads to the activation and sustained phosphorylation of RSK nih.govnih.govplos.orgtandfonline.com. YopM induces hyperphosphorylation of RSK, notably at serine 380 and serine 221, which are critical activation sites nih.govnih.gov. This sustained phosphorylation occurs even in the absence of signaling from upstream kinases like ERK1/2, suggesting that YopM interferes with the dephosphorylation of RSK nih.govnih.gov. YopM is thought to shield RSK isoforms from phosphatase activity directed at these serine residues nih.govnih.gov. Increased nuclear YopM levels have been shown to cause enhanced phosphorylation of RSK1 in the nucleus plos.org.
| RSK Phosphorylation Site | Impact of YopM Interaction | Reference |
|---|---|---|
| Serine 380 | Enhanced phosphorylation, correlates with kinase activity | nih.govnih.gov |
| Serine 221 | Enhanced phosphorylation, critically important for kinase activity | nih.govnih.gov |
Impact on RSK1 Kinase Activity
The interaction with YopM directly activates the kinase activity of RSK1 researchgate.netasm.orgasm.orgwikigenes.org. This activation is sustained due to YopM's interference with dephosphorylation nih.govnih.govresearchgate.net. Activated RSK1, in turn, can phosphorylate other proteins, including PRK2 within the trimeric YopM-RSK-PRK complex researchgate.net. The sustained activation of RSK by YopM contributes to various downstream effects, such as the increased expression of immunosuppressive cytokines like IL-10 biorxiv.orgresearchgate.netplos.org.
Protein Kinase C-related Kinase (PRK1/2, PKN) Interactions
YopM also interacts with members of the Protein Kinase C-related kinase family, including PRK1, PRK2 (also known as PKN2), and PRK3 nih.govnih.govresearchgate.netplos.orgtandfonline.comnih.govdoi.org. This interaction is significant for YopM's ability to inhibit the pyrin inflammasome and modulate host immune responses nih.govpnas.orgasm.orgnih.govcornell.edu.
Mapping of PRK2 Binding Domains (internal LRR region)
Mapping studies have identified the region within YopM responsible for binding to PRK2. The interaction with PRK2 is mediated by the leucine-rich repeat (LRR) region of YopM researchgate.netasm.orgasm.orgresearchgate.netplos.orgtandfonline.comresearchgate.netnih.govpjmonline.org. Specifically, an internal portion of YopM encompassing LRR6 to LRR15 has been shown to be required for interaction with PRK2 asm.orgresearchgate.netnih.gov. Deletions within the LRR domains abrogate PRK2 binding researchgate.nettandfonline.com.
| YopM Region | Interacting Kinase | Reference |
|---|---|---|
| LRR region | PRK2 | researchgate.netasm.orgasm.orgresearchgate.netplos.orgtandfonline.comresearchgate.netnih.govpjmonline.org |
| LRR6 to LRR15 | PRK2 | asm.orgresearchgate.netnih.gov |
YopM-Mediated Activation of PRK2
YopM has been shown to interact with and influence the activity of host serine/threonine kinases, including Protein Kinase C-like 2 (PRK2, also known as PKN2). plos.orgresearchgate.netfrontiersin.orgasm.orgnih.gov While YopM directly interacts with PRK2, the activation of PRK2 appears to be indirectly mediated through YopM's interaction with and activation of Ribosomal S6 Kinase 1 (RSK1). researchgate.netfrontiersin.orgasm.orgnih.gov Studies indicate that RSK1 kinase activity is required for the YopM-stimulated activation of PRK2. nih.gov
Inflammasome Pathway Interceptors
YopM plays a critical role in interfering with host inflammasome pathways, which are key components of the innate immune response. plos.orgnih.govgrantome.com By targeting inflammasome activation, YopM helps Yersinia evade host defenses. nih.gov
Inhibition of Caspase-1 Activation
YopM is a potent antagonist of caspase-1 activation and activity. plos.orgnih.govnih.govasm.orgresearchgate.net Caspase-1 is a key protease activated within inflammasomes, responsible for processing pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms, and inducing pyroptosis. plos.orgnih.govgrantome.com YopM directly binds to caspase-1, which serves to both inhibit its enzymatic activity and sequester it, thereby blocking the assembly of the mature inflammasome complex. nih.govnih.govresearchgate.netwindows.net This inhibition of caspase-1 is essential for Yersinia pathogenesis in vivo. nih.govnih.gov Different isoforms of YopM can inhibit caspase-1 activation, and this activity is not solely dependent on the presence of a specific pseudosubstrate motif found in some isoforms. asm.orgwindows.netnih.gov
Restriction of Pyrin Inflammasome Activation
A specific target of YopM's inflammasome inhibitory activity is the Pyrin inflammasome. asm.orgplos.orggrantome.comasm.orgbiorxiv.orgnih.gov The Pyrin inflammasome is activated by disruptions in RhoA signaling, often triggered by bacterial effectors like YopE and YopT. plos.orgasm.orgbiorxiv.orgnih.gov YopM effectively prevents the activation of the Pyrin inflammasome induced by these effectors. plos.orgasm.org YopM's mechanism involves interacting with Pyrin and hijacking host kinases, such as RSK1 and PKN1, which are putative negative regulators of Pyrin. nih.govplos.orgnih.gov This interaction can lead to the phosphorylation of Pyrin, stabilizing it in an inactive state. nih.govplos.org The inhibition of the Pyrin pathway is considered a crucial function of YopM during Yersinia infection. plos.org
Interaction with IQGAP1
YopM has been shown to interact with IQGAP1, a scaffolding protein involved in various cellular processes, including the regulation of the actin cytoskeleton and signaling pathways. nih.govnih.govnih.govresearchgate.net Studies, particularly with the Yersinia pestis YopM(KIM) isoform, have identified IQGAP1 as a novel binding partner. nih.govnih.govresearchgate.net This interaction appears to be mediated through the LRR domains of YopM. nih.govresearchgate.net Research suggests that IQGAP1 is important for caspase-1 activation in macrophages upon Yersinia infection, and YopM targets IQGAP1 as a mechanism to inhibit caspase-1 activation. windows.netnih.govnih.gov The interaction between YopM and IQGAP1 may contribute to YopM's ability to arrest inflammasome assembly. nih.gov
Data on YopM Interaction with IQGAP1:
| YopM Isoform | Interacting Protein | Interaction Confirmed | Mediating Domain in YopM | Source |
| YopM(KIM) | IQGAP1 | Yes | LRRs (specifically 6-11) | nih.govresearchgate.net |
| YopM(32777) | IQGAP1 | No | N/A | nih.govresearchgate.net |
Nucleic Acid Binding Proteins
While YopM is known to translocate to both the cytoplasm and the nucleus of host cells, its direct interactions with host nucleic acid binding proteins are less extensively characterized compared to its interactions with kinases and inflammasome components. researchgate.netnih.gov Some studies have explored the nuclear localization signals within YopM, indicating its presence and potential function within the nucleus. nih.gov However, specific host nucleic acid binding proteins that directly interact with YopM and the functional consequences of such interactions are areas that require further investigation. General categories of host DNA-binding proteins include transcription factors, polymerases, nucleases, and histones, involved in processes like transcription, replication, and chromatin organization. sigmaaldrich.comwikipedia.org While YopM's presence in the nucleus suggests potential influence on gene regulation, the precise mechanisms and direct interactions with host nucleic acid binding proteins remain to be fully elucidated.
DDX3 (DEAD-box Helicase 3) Interaction
Research has identified DEAD-box helicase 3 (DDX3) as a novel interaction partner of Yersinia enterocolitica YopM. researchgate.netplos.orgnih.gov This interaction is significant for the nucleocytoplasmic shuttling of YopM. Studies, including those utilizing bimolecular fluorescence complementation (BiFC) assays and structural analysis, have shown that YopM associates with DDX3. researchgate.netplos.org This association facilitates the export of YopM from the nucleus via the CRM1 export pathway. plos.orgnih.gov The interaction between YopM and DDX3 influences the nuclear levels of YopM, which in turn affects the phosphorylation and activation of ribosomal S6 kinase 1 (RSK1) in the nucleus. researchgate.netplos.orgnih.gov This modulation of nuclear RSK1 activity is linked to increased expression of the immunosuppressive cytokine IL-10 in human macrophages. researchgate.netplos.orgnih.govnih.gov
Data regarding the binding affinity between YopM and DDX3 indicates a medium binding strength. Dissociation constants (Kd) of 12 μM and 18 μM have been reported for the interactions between full-length YopM and DDX3_1-418, and YopM_34-481 (a construct containing the LRR region and N-terminal helices) and DDX3_1-418, respectively. researchgate.net Mapping studies suggest that the unstructured N-terminus of DDX3, specifically within amino acids 101-168, is required for interaction with YopM. researchgate.net
| Interacting Proteins | Reported Binding Affinity (Kd) | Key Region of Interaction on DDX3 |
| YopM and DDX3_1-418 | 12 μM | Amino acids 101-168 (N-terminus) researchgate.net |
| YopM_34-481 and DDX3_1-418 | 18 μM | Amino acids 101-168 (N-terminus) researchgate.net |
Other Host Protein Associations
Beyond DDX3, YopM interacts with a range of other host proteins, contributing to its diverse immunosuppressive strategies.
While the direct E3 ubiquitin ligase activity of YopM has been suggested based on the presence of a putative Novel E3 ligase (NEL) domain and homology to effectors from Salmonella and Shigella, empirical biochemical confirmation and the identification of specific substrates have been areas of investigation. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov Based on the known activities of homologous NEL-containing bacterial effectors, it has been hypothesized that YopM may target host proteins such as human leukocyte antigen-DR (HLA-DR), thioredoxin (TRX), and NEMO/IKKγ for ubiquitination and degradation. researchgate.netfrontiersin.orgfrontiersin.orgnih.govplos.orgnih.gov
The potential degradation of HLA-DR by YopM is proposed to moderate the host adaptive immune response by suppressing MHC class II antigen presentation, similar to mechanisms observed with Salmonella effectors. researchgate.netfrontiersin.orgplos.orgnih.govmit.eduasm.org The conceivable proteolytic degradation of thioredoxin by YopM could impact the regulation of the MAPK cascade, specifically through its interaction with MAP3K5, providing a potential mechanism for Yersinia to modulate innate immunity. researchgate.netplos.orgnih.gov Furthermore, drawing parallels with Shigella IpaH9.8, which targets NEMO/IKKγ for degradation to disrupt NF-κB signaling, it is considered plausible that YopM could exert similar effects on NF-κB-mediated inflammatory responses. frontiersin.orgfrontiersin.orgnih.govresearchgate.net However, these interactions and the precise intracellular targets of a potential YopM NEL domain-mediated proteolytic degradation require further biochemical characterization. researchgate.netfrontiersin.orgnih.gov
YopM has also been shown to interact with components of the Yersinia Type III Secretion System (T3SS) itself. A study utilizing a bimolecular fluorescence complementation (BiFC) assay demonstrated, for the first time, that YopM interacts with LcrG, a negative regulator of Yop secretion. researchgate.netnih.govdoi.orgresearchgate.net This interaction was observed with LcrG but not with LcrV, another T3SS component involved in regulating Yop secretion and forming a complex with LcrG. researchgate.netnih.govdoi.orgku.edunih.govasm.orgresearchgate.net While the functional significance of the YopM-LcrG interaction requires further investigation, it is hypothesized that it could be correlated with the role of LcrG in regulating Yop effector proteins. doi.org LcrG is known to block Yop secretion and potentially regulate the transcription of T3SS genes. doi.orgku.edu
Among the earliest identified interaction partners of YopM was mature alpha-thrombin. tandfonline.comnih.gov Studies in Yersinia pestis demonstrated that YopM can bind to human alpha-thrombin in vitro, and this binding was shown to inhibit thrombin-induced aggregation of human platelets. nih.govnih.govnih.gov This activity led to the hypothesis that YopM might function extracellularly to sequester thrombin and exert an anti-inflammatory effect. asm.org However, studies evaluating the importance of thrombin-binding for virulence in mouse models of plague have yielded results suggesting that while YopM is necessary for full virulence, thrombin-binding per se might not be the major factor for lethality in systemic disease models. nih.govnih.gov It remains possible that extracellular YopM contributes to plague pathology in peripheral tissues. nih.gov Another serum protein, alpha-1-antitrypsin, has also been reported to bind YopM, although this interaction did not appear to alter its inhibitory effect, and the biological significance remains unclear. tandfonline.comresearchgate.net
| Host or Bacterial Protein | YopM Interaction | Notes |
| DDX3 | Yes | Involved in nuclear export of YopM, influences nuclear RSK1 phosphorylation and IL-10 expression. researchgate.netplos.orgnih.govnih.gov |
| HLA-DR | Putative | Hypothesized target for ubiquitination and degradation based on homologs; potential impact on antigen presentation. researchgate.netfrontiersin.orgfrontiersin.orgnih.govplos.orgnih.gov |
| Thioredoxin (TRX) | Putative | Hypothesized target for proteolytic degradation based on homologs; potential impact on MAPK signaling. researchgate.netplos.orgnih.gov |
| NEMO/IKKγ | Putative | Hypothesized target for ubiquitination and degradation based on homologs; potential impact on NF-κB signaling. frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| LcrG | Yes | Interaction with a T3SS component; functional significance under investigation. researchgate.netnih.govdoi.orgresearchgate.net |
| Alpha-thrombin | Yes | Inhibits thrombin-induced platelet aggregation in vitro; role in virulence debated. tandfonline.comnih.govnih.govnih.gov |
| Alpha-1-antitrypsin | Yes | Binding observed, but biological significance unclear. tandfonline.comresearchgate.net |
Yopm Protein Modulation of Host Signaling Pathways and Immune Responses
Impact on Signal Transduction Pathways
YopM exerts significant influence on host cellular processes by interfering with critical signal transduction pathways. This interference allows Yersinia to evade immune detection and response.
JAK-STAT Signaling Pathway Activation (Stat3 Nuclear Translocation)
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is vital for mediating responses to cytokines and growth factors. Research indicates that YopM activates the JAK-STAT signaling pathway, specifically promoting the nuclear translocation of Signal Transducer and Activator of Transcription 3 (Stat3). nih.govbiorxiv.orgresearchgate.netdntb.gov.uaconnectedpapers.com This translocation is a key step in Stat3 activation, allowing it to act as a transcription factor. Studies in Y. enterocolitica-infected macrophages have shown that YopM mediates Stat3 nuclear translocation, and knockdown of Stat3 inhibits YopM-induced IL-10 gene expression. nih.gov Interestingly, YopM-induced Stat3 translocation appears to be independent of autocrine IL-10, RSK1 activation, or tyrosine phosphorylation of Stat3, suggesting alternative mechanisms for its activation by YopM. nih.gov
Regulation of Cytokine and Chemokine Expression
A significant aspect of YopM's immune modulation is its ability to manipulate the host's cytokine and chemokine profile, favoring an environment conducive to bacterial survival.
Induction of Anti-Inflammatory Cytokines (e.g., IL-10)
YopM is known to induce the expression of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). frontiersin.orgbiorxiv.orgCurrent time information in Tazewell County, US.plos.orgnih.govguidetopharmacology.org IL-10 is a crucial immunosuppressive cytokine that inhibits the production of pro-inflammatory mediators and dampens T cell responses. wjgnet.com Studies have demonstrated that YopM increases IL-10 mRNA and protein levels in infected macrophages and in the serum of infected mice. biorxiv.orgplos.orgnih.gov This induction of IL-10 is considered an important virulence mechanism for YopM, contributing to the suppression of the host immune response and promoting bacterial dissemination. nih.govasm.org The interaction of YopM with host kinases like RSK1 and PRK2 has been linked to IL-10 induction. plos.orgwjgnet.comasm.org Specifically, the RSK1 interaction domain of YopM was found to be required for IL-10 induction in vivo. asm.org Furthermore, the YopM-mediated nuclear translocation of Stat3 has also been shown to contribute to increased IL-10 gene expression. nih.gov
Here is a table summarizing the effect of YopM on IL-10:
| Host Cell/Model | Effect on IL-10 Expression | Notes | Source |
| Primary human macrophages | Increased mRNA and protein | Requires interaction with RSK; enhanced by blocking nuclear export. plos.org | plos.org |
| Mice (serum) | Increased levels | Important for virulence; requires RSK1 and PRK2 interaction domains. nih.govasm.org | nih.govasm.org |
| Macrophages | Increased gene expression | Correlates with RSK1 phosphorylation in the nucleus; counteracts YopP inhibition. biorxiv.org | biorxiv.org |
| Y. enterocolitica infected macrophages | Increased gene expression | Mediated by Stat3 nuclear translocation. nih.gov | nih.gov |
Suppression of Pro-Inflammatory Cytokines (e.g., IFN-γ, IL-1β, TNF-α, IL-15)
In addition to inducing anti-inflammatory cytokines, YopM also contributes to the suppression of various pro-inflammatory cytokines. This suppression further weakens the host's ability to mount an effective immune response against the infection. YopM has been shown to reduce the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-15 (IL-15) in infected mice. frontiersin.orgpjmonline.orgnih.govbiorxiv.orgCurrent time information in Tazewell County, US.plos.orgguidetopharmacology.orgguidetopharmacology.org
Specifically:
IFN-γ: YopM contributes to decreased levels of IFN-γ. asm.orgnih.gov The increased IL-10 levels induced by YopM may contribute to dampening IFN-γ production. asm.org
IL-1β: YopM isoforms have been found to inhibit IL-1β production in primary mouse macrophages and macrophage cell lines. plos.org
TNF-α: While YopP is primarily responsible for the suppression of TNF-α release by infected macrophages, YopM can also contribute to downregulating pro-inflammatory responses, which would include TNF-α. biorxiv.orgwjgnet.comtandfonline.comnih.govasm.org
IL-15: YopM has been associated with reduced levels of IL-15 mRNA in macrophages and a decrease in IL-15 receptor α chain expression in NK cells, potentially contributing to NK cell depletion observed during infection. nih.govasm.orgasm.orgasm.orgcore.ac.ukresearchgate.net
Here is a table summarizing the effect of YopM on selected pro-inflammatory cytokines:
| Cytokine | Host Cell/Model | Effect on Expression | Notes | Source |
| IFN-γ | Mice (serum) | Reduced levels | Associated with increased IL-10; observed in ΔyopM infected mice. asm.org | asm.org |
| IFN-γ | NK cells (spleen) | Decreased mRNA | Correlated with NK cell depletion. nih.govasm.org | nih.govasm.org |
| IL-1β | Mice | Reduced production | Observed at 1-4 days post infection. plos.org | plos.org |
| IL-1β | Primary mouse macrophages & macrophage cell lines | Inhibited production | Demonstrated by YopM isoforms. plos.org | plos.org |
| IL-1β | Macrophages | Reduced mRNA | Observed in cells from mice infected with YopM+ vs YopM- mutant. nih.gov | nih.gov |
| TNF-α | Mice | Reduced production | Observed at 1-4 days post infection. plos.org | plos.org |
| TNF-α | Macrophages | Reduced mRNA | Observed in cells from mice infected with YopM+ vs YopM- mutant. nih.gov | nih.gov |
| TNF-α | Macrophages | Downregulated | Contributes to overall downregulation of pro-inflammatory responses. biorxiv.orgwjgnet.com | biorxiv.orgwjgnet.com |
| IL-15 | Mice | Reduced production | Observed at 1-4 days post infection. plos.org | plos.org |
| IL-15 | Macrophages | Reduced mRNA | Observed in cells from mice infected with YopM+ vs YopM- mutant. nih.gov | nih.gov |
| IL-15 | NK cells | Reduced mRNA | Associated with decreased IL-15Rα expression and NK cell depletion. nih.govasm.org | nih.govasm.org |
Alteration of IL-18 Levels
YopM has been shown to influence the levels of the pro-inflammatory cytokine interleukin-18 (IL-18) in the host. Research indicates that YopM can diminish the expression of several pro-inflammatory cytokines, including IL-18. pjmonline.org Studies in murine models of Yersinia infection have demonstrated reduced levels of IL-18 in the serum of mice infected with strains expressing YopM compared to those infected with YopM-deficient strains. nih.govtandfonline.comasm.org
Effects on Host Cell Death Pathways
YopM significantly impacts host cell death pathways, particularly pyroptosis and apoptosis, as a means of facilitating infection.
Inhibition of Pyroptosis
YopM is recognized as a potent antagonist of caspase-1 activity and activation, thereby effectively inhibiting pyroptosis, an inflammatory form of programmed cell death that is typically protective against pathogens. nih.govnih.gov Mechanistically, YopM directly binds to caspase-1, which not only inhibits the enzyme's activity but also sequesters it, preventing the assembly of the mature inflammasome complex. nih.govnih.govfrontiersin.org This dual action allows YopM to block pyroptosis by disrupting the penultimate step of inflammasome formation and directly inhibiting the processing of caspase-1 substrates. nih.gov
Furthermore, YopM can counteract the activation of the pyrin inflammasome, which can be triggered by other Yersinia effector proteins such as YopE and YopT that inactivate Rho GTPases. researchgate.netfrontiersin.orgmdpi.comuni-hamburg.de YopM achieves this inhibition through mechanisms that may involve activating protein kinase C family members like PKN1/2 to maintain the phosphorylated, inactive state of PYRIN or by its direct binding and inhibition of caspase-1. unil.ch This inhibition of pyroptosis is crucial for Yersinia pathogenesis and survival within the host. nih.govnih.gov
Influence on Apoptosis
Beyond its role in inhibiting pyroptosis, YopM also plays a functional role in interfering with or influencing apoptosis, another form of programmed cell death. pjmonline.orgpjmonline.org Studies, particularly with Yersinia pestis, suggest that YopM can induce caspase-3-dependent apoptosis in specific host cell populations, such as polymorphonuclear leukocytes (PMNs) and potentially macrophages, within organs like the liver. nih.govplos.orgnih.govxiahepublishing.com This induction of apoptosis in immune cells is hypothesized to be a pathogenic mechanism that benefits bacterial growth. nih.govplos.orgxiahepublishing.com
The apoptotic effect of YopM may occur either directly or indirectly, potentially acting in conjunction with or downstream of activated caspase-3. nih.gov Research using caspase-3 deficient mice infected with Y. pestis demonstrated that the growth of the YopM-expressing strain in the liver was limited, similar to that of a YopM-deficient strain. plos.orgnih.gov This finding supports the notion that caspase-3 acts as a cofactor or effector in the pro-apoptotic function of YopM in the liver. plos.orgnih.gov
Modulation of Gene Expression and Transcriptional Programs
YopM influences host gene expression and transcriptional programs, contributing to the manipulation of immune responses and potentially other cellular processes.
Altered Transcription of Immune Mediator Genes
The modulation of immune mediator gene transcription by YopM is linked to its ability to translocate into the host cell nucleus and interact with host kinases. nih.govplos.orgsci-hub.seresearchgate.net Within the nucleus, YopM regulates the phosphorylation of ribosomal S6 kinase 1 (RSK1), and this activity is associated with increased expression of genes involved in the anti-inflammatory immune response, notably interleukin-10 (IL-10). nih.govplos.orgresearchgate.net YopM has been shown to induce IL-10 transcription in primary human macrophages, and this effect is dependent on its interaction with RSK1. nih.govtandfonline.comnih.govplos.org
Furthermore, YopM promotes the nuclear translocation of the transcription factor STAT3, which subsequently stimulates the expression of the IL-10 gene. xiahepublishing.comeurekalert.orgbiorxiv.org While YopM can clearly elevate IL-10 levels, some earlier transcriptome analyses using techniques like microarrays did not detect a widespread, systematic effect of YopM on the transcription of a broad range of immune mediator genes, or noted only a minor influence on immunity-related genes in vivo. nih.govnih.govplos.orguni-hamburg.de However, other studies explicitly report YopM's role in upregulating the immunosuppressive cytokine IL-10. uni-hamburg.de
Regulation of Early Growth Response Transcription Factor 1 (Egr1)
Research indicates that the Yersinia outer protein M (YopM) influences the expression of the host transcription factor Early Growth Response 1 (Egr1). Studies have demonstrated that YopM can lead to a decrease in Egr1 mRNA levels as a very early transcriptional effect during Yersinia infection. nih.govresearchgate.netnih.gov This effect has been observed in vivo in mice. Specifically, in CD11b+ cells isolated from the spleens of infected mice, a reduction in Egr1 mRNA was detected as early as 1 hour post-infection in the presence of YopM. nih.govnih.gov Similar findings of lower Egr1 message were reported in bone marrow-derived macrophages infected for 1 hour when YopM was present. nih.govnih.gov
However, the impact of YopM on Egr1 expression may vary depending on the cell type and the precise timing of observation. In infected J774A.1 monocyte-like cells, a transient increase in Egr1 expression was noted at 1 hour post-infection in the presence of YopM, which subsequently reversed by 3 hours. nih.govnih.govresearchgate.netresearchgate.net
Detailed research findings, including microarray analysis of CD11b+ cells from spleens of mice infected with wild-type Yersinia pestis compared to a ΔyopM-1 mutant, provide quantitative data on the early transcriptional effect on Egr1. At 1 hour post-infection, the presence of YopM resulted in a significant decrease in Egr1 mRNA expression. nih.govnih.gov
| Cell Type / Tissue | Time Post-infection | YopM Presence | Egr1 mRNA Level (Fold Change relative to ΔyopM-1 or uninfected) | Reference |
| CD11b+ cells from infected mouse spleens | 1 hour | Present | 0.24 (relative to ΔyopM-1) | nih.govnih.gov |
| Bone marrow-derived macrophages (in vitro) | 1 hour | Present | Lower expression (compared to absence of YopM) | nih.govnih.gov |
| J774A.1 monocyte-like cells (in vitro) | 1 hour | Present | Greater expression (compared to absence of YopM) | nih.govnih.govresearchgate.net |
| J774A.1 monocyte-like cells (in vitro) | 3 hours | Present | Pattern reversed (compared to 1 hour) | nih.govnih.govresearchgate.net |
Note: The fold change of 0.24 indicates a substantial decrease in Egr1 mRNA levels when YopM is present compared to the mutant lacking YopM at this early time point in CD11b+ cells from mouse spleens. nih.govnih.gov
The precise molecular mechanism by which YopM influences Egr1 expression is still under investigation, but researchers speculate a potential pathway involving RSK1. nih.govresearchgate.netnih.gov YopM is known to rapidly bind and activate the host serine/threonine kinases RSK1 and PRK2 upon delivery into host cells. nih.govresearchgate.netresearchgate.netresearchgate.net Given that RSK family members are downstream of the Ras-MAPK pathway, which is known to regulate Egr1 expression, it is hypothesized that a signaling cascade from RSK1 through Egr1 may be involved in the observed transcriptional effect of YopM on Egr1. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov YopM's interaction with RSK1 involves its C-terminal tail and LRR region, and it appears to prevent dephosphorylation of RSK isoforms. nih.gov
Contribution of Yopm Protein to Yersinia Virulence and Pathogenesis
Role in Systemic Infection Models
In systemic infection models, particularly in mice, the presence of YopM is critical for Yersinia to establish and maintain infection, ultimately leading to lethal outcomes. kegg.jpasm.orgresearchgate.net
Impact of yopM Deletion on Colonization and Dissemination
Deletion of the yopM gene significantly impairs the ability of Yersinia to colonize and disseminate within host tissues. Studies using Y. pestis and Y. pseudotuberculosis have shown that yopM mutants exhibit reduced bacterial loads in organs such as the spleen and liver compared to wild-type strains. asm.orgxiahepublishing.comresearchgate.netnih.gov For instance, in a systemic plague model using Y. pestis, the growth of a yopM mutant in the liver and spleen was progressively slower, and bacteria were cleared more rapidly from these organs than the parent strain. asm.org Similarly, in an orogastric model of Y. pseudotuberculosis infection, a ΔyopM mutant was defective in dissemination from the intestine to the spleen. asm.org The C-terminal tail of YopM has been identified as essential for tissue colonization in Y. pseudotuberculosis, as mutants lacking this region were as defective as ΔyopM mutants. asm.orgnih.gov
Influence on Lethality and Bacterial Growth In Vivo
YopM is necessary for full lethality in mouse models of systemic plague. kegg.jpasm.org The absence of YopM leads to a significant increase in the 50% lethal dose (LD50) for Y. pestis. asm.org For example, the LD50 for a Y. pestisyopM mutant was reported to be significantly higher than that of the wild-type strain after intravenous infection. asm.org While the yopM mutant strain may initially show similar growth kinetics to the parent strain in organs during the very early stages of infection, the wild-type strain with YopM is able to achieve higher bacterial numbers over time, leading to a lethal outcome that the mutant strain cannot achieve. asm.orgnih.gov The growth defect of YopM-negative Y. pestis in the liver and spleen was shown to be controlled by Gr1+ cells, including polymorphonuclear leukocytes (PMNs) and inflammatory monocytes. asm.orgnih.gov Ablation of these Gr1+ cells caused a loss of the growth defect observed in the YopM-negative strain. asm.orgnih.gov
Route of Infection Dependence
The importance of YopM for Yersinia virulence can vary depending on the route of infection. tandfonline.comkegg.jpasm.orgasm.orgresearchgate.netbiorxiv.org For Y. pestis, YopM is required for full lethality in systemic plague initiated by intravenous infection and in bubonic plague after intradermal infection. asm.orgasm.org However, it is not required for lethality in pneumonic plague following intranasal infection. asm.orgasm.org In Y. pseudotuberculosis infection, YopM is crucial for virulence following orogastric infection, where a ΔyopM mutant shows reduced dissemination and virulence. asm.org For Y. enterocolitica, a yopM mutant was unable to establish systemic infection following oral challenge in mice. elsevier.es This suggests that YopM plays a particularly important role in promoting bacterial dissemination from initial infection sites, such as the intestine or skin, to systemic organs. asm.org
Counteraction of Host Innate Immune Defenses
A primary function of YopM is to counteract host innate immune defenses, thereby promoting bacterial survival. xiahepublishing.comresearchgate.netnih.gov YopM has been shown to interfere with cytokine production and inflammasome activation. kegg.jpasm.orgsemanticscholar.orgresearchgate.netbiorxiv.orgelsevier.esnih.gov Specifically, YopM inhibits the pyrin inflammasome, which is activated by other Yersinia effectors like YopE and YopT. kegg.jpnih.gov By inhibiting the pyrin inflammasome, YopM suppresses caspase-1 activation and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.netnih.gov YopM's ability to counteract innate immunity is evident in studies showing that mice lacking functional pyrin are susceptible to infection with a yopM mutant, a phenotype reversed in wild-type mice. nih.gov YopM also influences the balance of cytokines, leading to decreased levels of gamma interferon (IFN-γ) and increased levels of interleukin-10 (IL-10) during infection, which favors bacterial virulence. asm.orgbiorxiv.org YopM induces IL-10 gene expression, at least in part, by promoting the nuclear translocation of STAT3 in macrophages. xiahepublishing.combiorxiv.org
Modulation of Host Immune Cell Populations
YopM influences the composition and function of various host immune cell populations during infection. researchgate.netasm.orgresearchgate.netasm.orgplos.org
Depletion of Natural Killer (NK) Cells
A striking effect of YopM during systemic Y. pestis infection is the depletion of Natural Killer (NK) cells from the spleen and a reduction in NK cell numbers in the blood. asm.orgnih.govplos.orgasm.org This YopM-dependent NK cell depletion is observed in the spleen but not consistently in the liver. asm.orgnih.govnih.gov While YopM causes a decrease in NK cell populations in the spleen, studies have shown that antibody-mediated ablation of NK cells did not affect bacterial growth of either wild-type or yopM mutant Y. pestis, suggesting that NK cell depletion by YopM might be a secondary effect or that NK cells are redundant for controlling bacterial growth in this context. asm.orgasm.orgnih.gov However, the presence of YopM correlated with decreased mRNA levels for IFN-γ in NK cells and reduced expression of cytokines essential for NK cell viability and activation (IL-15, IL-18, and IL-12) in splenic macrophages. asm.orgnih.gov This suggests that YopM may interfere with the cytokine environment necessary for maintaining NK cell populations and function. nih.gov
Table 1: Impact of yopM Deletion on Bacterial Load in Mouse Organs
| Yersinia Species | Route of Infection | Organ | Wild-type CFU/Organ (Example) | ΔyopM Mutant CFU/Organ (Example) | Effect of yopM Deletion | Source |
| Y. pestis KIM5 | Intravenous | Spleen | Higher | Lower | Reduced Colonization | asm.org |
| Y. pestis KIM5 | Intravenous | Liver | Higher | Lower | Reduced Colonization | asm.org |
| Y. pseudotuberculosis | Orogastric | Spleen | Detectable | Defective Dissemination | Reduced Dissemination | asm.org |
| Y. enterocolitica | Oral | Systemic | Systemic Infection | Unable to Establish Systemic Infection | Loss of Systemic Infection | elsevier.es |
Table 2: Influence of YopM on Host Immune Cell Populations
| Immune Cell Type | Effect of YopM (during infection) | Location Observed | Source |
| Natural Killer (NK) Cells | Depletion | Spleen, Blood | asm.orgnih.govplos.orgasm.org |
| Polymorphonuclear Leukocytes (PMNs) | Effect on integrity, potential apoptosis | Liver, Spleen | asm.orgxiahepublishing.comresearchgate.net |
| Inflammatory Monocytes | Reduced influx | Spleen | asm.org |
| Dendritic Cells (DCs) | Potential impact on recruitment | Spleen | researchgate.net |
| Macrophages | Increased numbers in yopM mutants | Spleen | asm.orgresearchgate.net |
Effects on Neutrophils, Monocytes, and Inflammatory Dendritic Cells
The YopM protein significantly contributes to Yersinia virulence by modulating the function and fate of several innate immune cell types, including neutrophils, monocytes, and inflammatory dendritic cells (iDCs). These effects are crucial for the bacteria to evade host defenses and establish systemic infection. YopM is translocated into host cells, including monocytes/macrophages, neutrophils, and dendritic cells, via the Type III Secretion System (T3SS). researchgate.netf1000research.comfrontiersin.orgnih.gov
Effects on Neutrophils (Polymorphonuclear Leukocytes - PMNs)
Neutrophils are among the primary immune cells that interact with Yersinia during infection and are a major target for Yop injection. f1000research.com While there is no YopM-associated effect on the percentage of PMNs in the early stages of infection, YopM has been shown to impact PMN integrity. nih.govasm.org Studies in mouse models of systemic plague indicate that PMNs are major cell types that control the growth of YopM-deficient Yersinia. nih.govasm.org Depletion of neutrophils in mice increased the virulence of a Yersinia pestis YopM mutant, suggesting that YopM targets PMNs to disrupt their function. xiahepublishing.comnih.gov
One reported effect of YopM is the promotion of neutrophil survival, potentially through mechanisms independent of RSK and caspase-1 catalytic activities. nih.gov Conversely, other research suggests YopM promotes cell death of neutrophils and macrophages in the liver, leading to the formation of an apoptotic layer around bacterial replication centers. researchgate.netxiahepublishing.comfrontiersin.orgresearchgate.net This apparent contradiction may depend on the Yersinia strain, host organ, and stage of infection. xiahepublishing.com Caspase-3 has been identified as a mediator in the pathogenic effect of YopM in the liver, contributing to the apoptosis of PMNs. plos.org
Effects on Monocytes
YopM influences the influx and function of monocytes during Yersinia infection. In mouse models, YopM has a notable effect on the influx of monocytes into the spleen. nih.govasm.org Inflammatory monocytes are considered major cell types that control the growth of YopM-negative Y. pestis. nih.govasm.org YopM has been reported to limit the recruitment of monocytes to infected organs. researchgate.net
In the liver, inflammatory monocytes are recruited to infection sites, and YopM contributes to the cell death of these cells, similar to its effect on neutrophils and macrophages. researchgate.netfrontiersin.orgresearchgate.net This can result in an apoptotic layer surrounding bacterial microcolonies. frontiersin.org
Effects on Inflammatory Dendritic Cells (iDCs)
YopM also impacts inflammatory dendritic cells. Studies have shown that YopM inhibits the accumulation or recruitment of iDCs in the spleen during the early stages of infection. frontiersin.orgresearchgate.netplos.org Inflammatory dendritic cells are considered important in controlling the growth of YopM-deficient Y. pestis in the spleen. frontiersin.org While direct evidence of YopM's direct role in DCs may be limited, its suppression of IL-1β and IL-18 secretion could indirectly explain the reduced recruitment of these cells. researchgate.net
Summary of YopM's Effects on Neutrophils, Monocytes, and iDCs
The following table summarizes some of the observed effects of YopM on these immune cell populations:
| Cell Type | Observed Effects of YopM | Location/Context | Source(s) |
| Neutrophils (PMNs) | Affects integrity; PMNs control growth of YopM-negative strains; promoted cell death (liver); increased survival (other contexts) | Spleen, Liver, Infected Tissues | researchgate.netnih.govasm.orgxiahepublishing.comnih.govfrontiersin.orgresearchgate.netplos.org |
| Monocytes | Affects influx (spleen); control growth of YopM-negative strains; promoted cell death (liver); limited recruitment | Spleen, Liver, Infected Organs | researchgate.netnih.govasm.orgxiahepublishing.comfrontiersin.orgresearchgate.net |
| Inflammatory Dendritic Cells | Inhibits accumulation/recruitment (spleen); important for controlling YopM-negative strains | Spleen, Infected Organs | researchgate.netfrontiersin.orgresearchgate.netplos.org |
These effects collectively contribute to the ability of Yersinia to suppress the host innate immune response, allowing for bacterial proliferation and dissemination.
Advanced Research Methodologies and Experimental Approaches in Yopm Protein Studies
Structural Biology Techniques
Structural biology plays a fundamental role in understanding how YopM functions at a molecular level. By determining the three-dimensional structure of YopM and its complexes with host proteins, researchers can gain insights into its interaction interfaces and potential mechanisms of action.
X-Ray Crystallography
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal by analyzing the diffraction pattern of X-rays passing through it. proteinstructures.comwikipedia.org This method has been applied to YopM to obtain high-resolution structural information.
Table 1: YopM Crystal Forms and Diffraction Data
| Crystal Form | Space Group | Unit-Cell Parameters (Å) | Resolution (Å) |
| Form 3 | P4222 | a = 109.36, b = 109.36, c = 101.50 | 2.4 |
| Form 2 | C2221 | a = 71.73, b = 121.85, c = 189.79 | 1.9 |
X-ray crystallography allows for the visualization of electron density within the crystal, enabling the determination of atomic positions and chemical bonds. wikipedia.orgjic.ac.uk This detailed structural information is invaluable for understanding how mutations might affect protein function or for designing molecules that could target specific sites on the protein. jic.ac.uk
Homology Modeling and Fold Identification Tools
When experimental methods like X-ray crystallography are challenging, computational approaches such as homology modeling and fold identification tools become essential for predicting protein structures. nih.govresearchgate.net Homology modeling relies on the principle that proteins with similar sequences often have similar three-dimensional structures. yasara.org
Homology modeling typically involves searching protein databases for templates with similar sequences, aligning the target sequence to the template, building a 3D model based on the alignment, and refining the model. yasara.org Tools like Phyre2 and ModRefiner are used in this process. researchgate.net
Molecular Interaction and Complex Formation Assays
Understanding which host proteins interact with YopM and how these interactions lead to the formation of protein complexes is critical for deciphering YopM's function within the host cell. Various biochemical and cell-based assays are employed for this purpose.
Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions by using an antibody to precipitate a target protein and any proteins bound to it. researchgate.net This method has been extensively applied in YopM research to identify and confirm its interaction partners within host cells.
Co-IP experiments have demonstrated that YopM interacts with several host proteins, including kinases of the RSK and PKN/PRK families. plos.orgnih.govnih.govresearchgate.net Specifically, YopM has been shown to interact with RSK1, RSK2, PKN1, and PKN2. nih.gov These interactions have been verified under various conditions, including in transfected cells and during bacterial infection. nih.govresearchgate.net For example, co-immunoprecipitation experiments using tagged YopM and host proteins in HEK293 cells and infected macrophages have confirmed the association between YopM and RSK1 and PKN2. plos.orgnih.govnih.govresearchgate.net
Detailed Co-IP studies have also provided insights into the domains of YopM required for interaction with specific partners. The LRR domain of YopM is indicated to bind to most interaction partners, while the unstructured C-terminal tail is responsible for binding to RSK1. plos.orgnih.gov
Co-IP has also been used to investigate the formation of larger complexes involving YopM. Evidence suggests that YopM and RSK can form a triple complex with either DDX3 or PKN, but YopM does not bring PKN and DDX3 together in the same complex. plos.orgnih.gov
Table 2: Selected YopM Interaction Partners Identified by Co-Immunoprecipitation
| YopM Interaction Partner | Host Protein Family/Type | Relevant YopM Domain for Interaction | Citation(s) |
| RSK1 | Ribosomal S6 Kinase | C-terminal tail | plos.orgnih.gov |
| RSK2 | Ribosomal S6 Kinase | Not specified in snippets | nih.gov |
| PKN1 | Protein Kinase N | Not specified in snippets | nih.gov |
| PKN2 | Protein Kinase N | LRR region | plos.orgnih.gov |
| DDX3 | DEAD Box Helicase | Not specified in snippets | plos.orgnih.gov |
| IQGAP1 | Scaffolding protein | Not specified in snippets | plos.orgnih.gov |
| Caspase-1 | Protease | LRR region and C-terminal tail | plos.orgnih.gov |
| NLRP3 | NLR protein | Not specified in snippets | nih.govresearchgate.net |
Bimolecular Fluorescence Complementation (BiFC)
Bimolecular Fluorescence Complementation (BiFC) is a technique used to visualize protein-protein interactions in living cells. researchgate.netdoi.orgnih.govsciencegate.appnais.net.cn The assay is based on the principle that two non-fluorescent fragments of a fluorescent protein can reconstitute and become fluorescent when brought into close proximity by the interaction of proteins fused to these fragments. researchgate.netdoi.org
BiFC has emerged as a valuable tool to explore YopM protein-protein interactions in vivo. researchgate.netdoi.orgnih.gov This method allows for the direct visualization of interactions and can be used to screen for novel YopM binding partners. researchgate.netdoi.orgnih.gov For example, a BiFC assay was used to investigate the interaction of YopM with components of the Yersinia T3SS, LcrV and LcrG. researchgate.netdoi.orgnih.govnais.net.cn This study showed, for the first time, that YopM interacts with LcrG but not with LcrV. researchgate.netdoi.orgnih.govnais.net.cn The reconstitution of fluorescence, monitored by measuring fluorescence intensity and imaging cells under a fluorescence microscope, serves as an indicator of the protein-protein interaction. researchgate.netdoi.orgnih.gov
BiFC offers advantages such as simplicity, speed, and reliability for studying protein interactions in living systems. doi.org
Affinity Tagging and Purification
Affinity tagging and purification methods are essential for isolating YopM and its interacting partners from complex cellular lysates. By fusing an affinity tag to YopM, researchers can specifically pull down the tagged protein and any associated proteins. plos.orgplos.orgnih.gov
Tandem affinity purification (TAP) is a powerful method that utilizes two different affinity tags, allowing for two consecutive purification steps. plos.orgplos.orgnih.gov This approach significantly increases the specificity of the purification and reduces background contamination, leading to a clearer identification of bona fide interaction partners. plos.orgnih.gov For example, a TAP tag consisting of a streptavidin binding peptide (SBP) and a calmodulin binding peptide (CBP) has been fused to YopM. plos.orgplos.org By translocating this tagged YopM into host cells via the bacterial T3SS, researchers can mimic physiological infection conditions. plos.orgplos.orgnih.gov The translocated YopM-SBP-CBP can then be affinity precipitated from infected cells using streptavidin and calmodulin affinity matrices. plos.orgplos.org
Analysis of the affinity precipitates, often by peptide mass fingerprinting or mass spectrometry, allows for the identification of coprecipitated host proteins that interact with YopM. plos.orgnih.govnih.govplos.orgnih.gov This methodology has been successfully used to verify known YopM interaction partners like RSK1 and PKN2 and to discover novel ones such as the DEAD box RNA helicase DDX3. plos.orgnih.govnih.govplos.orgnih.gov The ability to purify protein complexes under near-physiological conditions makes affinity tagging and purification a valuable tool for unbiased screening of potential YopM interaction partners. plos.orgnih.gov
In Vitro Binding Reactions
In vitro binding reactions are fundamental for mapping the interaction domains of YopM with host proteins. Studies have utilized purified YopM proteins, often with modifications such as missing LRRs or C-terminal domains, to determine the regions essential for binding to host kinases like RSK1 and PRK2. asm.orgnih.gov For instance, in vitro binding reactions demonstrated that a C-terminal domain of YopM (from LRR12 to the C terminus) is necessary for interaction with RSK1, while an internal portion encompassing LRR6 to LRR15 is required for interaction with PRK2. asm.orgnih.gov
These reactions can involve incubating purified YopM or its variants with host cell lysates or purified host proteins. Techniques such as GST pull-down assays have been employed to confirm direct interactions between YopM and proteins like RSK and PKN isoforms. plos.orgsemanticscholar.org Data from these experiments reveal that YopM can interact with multiple members of the RSK and PKN kinase families. plos.orgsemanticscholar.org
Furthermore, in vitro crosslinking reactions have been used to investigate the interaction between YopM and host proteins like alpha-thrombin, identifying specific binding sites. nih.gov These studies showed that YopM binds to both the active site and anion binding exosite I of alpha-thrombin. nih.gov
Cellular and Biochemical Characterization
Cellular and biochemical methods are crucial for understanding the functional consequences of YopM's interactions within the host cell environment.
In Vitro Kinase Activity Assays
In vitro kinase activity assays are performed to assess how YopM influences the enzymatic activity of its interacting host kinases. These assays have shown that the formation of a complex between YopM, PRK2, and RSK1 results in increased phosphorylation and activation of both PRK2 and RSK1. asm.org This enhanced activity can be measured by the increased phosphorylation of a heterologous kinase substrate, such as myelin basic protein (MBP), in the presence of the YopM-kinase complex. asm.org
Experiments using purified components and radioactive ATP (e.g., [γ-32P]ATP) allow for the direct assessment of phosphorylation events mediated by YopM-associated kinases. nih.gov These assays can identify host proteins, such as pyrin, as targets of YopM-associated kinases, demonstrating that YopM enhances PRK-mediated pyrin phosphorylation. nih.gov
Immunoblot Analysis for Protein Expression and Phosphorylation States
Immunoblot analysis, also known as Western blotting, is a widely used technique to detect the expression levels of YopM and host proteins, as well as their phosphorylation states. This method is essential for verifying protein-protein interactions observed in binding assays and for assessing the downstream effects of YopM activity.
Immunoblotting is used to analyze protein extracts from infected or transfected cells to detect YopM and its interacting partners like RSK1 and PRK2. nih.govresearchgate.net Specific antibodies are used to probe for total protein levels and for phosphorylated forms of host proteins at specific residues. nih.gov For example, immunoblots have been used to demonstrate that YopM induces sustained phosphorylation of RSK at its activation sites, such as serine-380 and serine-221, even in the absence of upstream signaling. plos.orgnih.gov This suggests that YopM interferes with the dephosphorylation of RSK isoforms. plos.orgnih.govwjgnet.com
Immunoblot analysis of cellular fractions (cytosolic and nuclear) can also reveal the localization of YopM and its interacting proteins and how YopM might influence the phosphorylation state of kinases in specific cellular compartments. nih.gov
Cell Culture Models (e.g., Macrophage Cell Lines, Epithelioid Cells)
Cell culture models, including macrophage cell lines (e.g., J774A.1, RAW 264.7) and epithelial cells (e.g., HeLa), are extensively used to study YopM function in a controlled environment. tandfonline.complos.orgplos.orgfrontiersin.orgresearchgate.netasm.org These models allow researchers to investigate YopM translocation into host cells via the type III secretion system (T3SS) and its subsequent interactions and effects on cellular processes. plos.orgplos.orgresearchgate.net
Infection of macrophage cell lines with Yersinia strains, including wild-type and yopM deletion mutants, enables the study of YopM's impact on host signaling pathways, cytokine production, and inflammasome activation. plos.orgnih.govresearchgate.netasm.org Epithelioid cells are also used to study YopM delivery and its effects. plos.orgpsu.edu
Cell culture experiments can involve transfecting cells with plasmids expressing YopM or its variants to study specific interactions and functions independent of bacterial infection. plos.orgsemanticscholar.orgnih.gov Techniques like co-immunoprecipitation in transfected cells have been used to identify YopM interaction partners. plos.orgsemanticscholar.org
These models provide valuable insights into the cellular actions of YopM, such as its ability to form complexes with host kinases and induce sustained kinase activation. plos.orgsemanticscholar.org
Transcriptional and Gene Expression Analysis
Transcriptional and gene expression analysis methods are employed to understand how YopM affects host gene expression profiles, providing insights into the broader cellular pathways modulated by the effector protein.
Microarray Analysis and Transcriptomics
Microarray analysis and transcriptomics are powerful techniques used to globally assess changes in host gene expression in response to YopM. These methods allow for the simultaneous measurement of mRNA levels for thousands of genes. asm.orgsemanticscholar.org
Studies using microarray analysis have aimed to identify host genes whose expression is altered upon infection with Yersinia expressing YopM compared to yopM mutant strains. frontiersin.org While some studies have reported limited or inconsistent transcriptional differences attributed to YopM, others have identified specific genes, such as early growth response transcription factor 1 (Egr1), whose expression is affected by YopM in certain cell types and time points. frontiersin.org
Transcriptomic analysis can reveal YopM-related effects on the expression of genes involved in cellular growth, cell cycle control, and cytokine production. plos.orgnih.govfrontiersin.org For instance, studies have investigated YopM's role in modulating the expression of pro-inflammatory and anti-inflammatory cytokines. asm.orgnih.govnih.govresearchgate.net
Despite some variability in findings, microarray and transcriptomic approaches contribute to understanding the complex ways YopM manipulates host cellular processes at the transcriptional level during infection. frontiersin.org
Data Table: Summary of Key YopM Interactions and Effects Studied by In Vitro and Cellular Methods
| Method | YopM Interaction/Effect | Host Protein(s) Involved | Key Finding(s) | Source(s) |
| In Vitro Binding Reactions | Interaction domain mapping | RSK1, PRK2 | C-terminal domain binds RSK1; LRR6-15 binds PRK2. | asm.orgnih.gov |
| In Vitro Binding Reactions | Interaction with host kinases | RSK isoforms, PKN isoforms | YopM interacts with multiple members of RSK and PKN families. | plos.orgsemanticscholar.org |
| In Vitro Binding Reactions | Interaction with alpha-thrombin | Alpha-thrombin | Binds to active site and anion binding exosite I. | nih.gov |
| In Vitro Kinase Assays | Activation of host kinases | RSK1, PRK2 | YopM complex increases RSK1 and PRK2 phosphorylation and activity. | asm.org |
| In Vitro Kinase Assays | Phosphorylation of host substrate | Pyrin | YopM enhances PRK-mediated pyrin phosphorylation. | nih.gov |
| Immunoblot Analysis | RSK phosphorylation state | RSK1 | YopM induces sustained phosphorylation of RSK at activation sites (Ser-380, Ser-221). | plos.orgnih.gov |
| Cell Culture Models | YopM translocation and localization | N/A | Localizes to cytoplasm and nucleus. | nih.govasm.orgnih.gov |
| Cell Culture Models | Complex formation with kinases | RSK, PRK | Forms trimeric complex with RSK and PRK isoforms. | plos.orgsemanticscholar.orgresearchgate.net |
| Cell Culture Models | Effect on cytokine production | N/A | Can influence IL-10 production. | asm.orgnih.govnih.gov |
| Cell Culture Models | Inhibition of pyrin inflammasome | Pyrin, PRK, RSK | Hijacks PRK/RSK to phosphorylate and inhibit pyrin. | nih.govresearchgate.netasm.org |
| Microarray Analysis | Global gene expression changes | N/A | Some studies show limited/inconsistent changes; others identify specific gene effects (e.g., Egr1). | plos.orgfrontiersin.org |
RT-qPCR for mRNA Levels
Reverse transcription quantitative polymerase chain reaction (RT-qPCR), or closely related RT-PCR, is a fundamental technique used to quantify the mRNA levels of host genes in response to Yersinia infection and the presence of YopM. Studies have utilized this method to measure the expression of various pro-inflammatory cytokines and other immune mediators in infected cells and tissues. For instance, RT-PCR has been used to assess the mRNA expression of interleukin-1β (IL-1β), IL-18, tumor necrosis factor-α (TNFα), and interferon-γ (IFN-γ) in macrophages and NK cells isolated from infected mice nih.govresearchgate.netnih.gov. Changes in the mRNA levels of these cytokines in the presence or absence of YopM provide insights into YopM's immunomodulatory activities nih.gov. Additionally, RT-PCR has been employed to measure the expression of Pyrin and Pro-IL-1β mRNA in bone marrow-derived macrophages (BMDMs) in the context of Yersinia infection, helping to understand how YopM influences inflammasome components researchgate.netnih.gov.
Genetic Engineering and Mutagenesis Studies
Genetic engineering and mutagenesis are crucial for understanding the specific regions and residues of YopM that are essential for its function and interaction with host targets. These techniques allow researchers to create bacterial strains expressing modified versions of YopM or lacking the protein entirely.
Allelic Exchange for Gene Deletion
The complete removal of the yopM gene from the Yersinia chromosome is commonly achieved through allelic exchange. This method involves the use of a suicide vector carrying sequences flanking the yopM gene, allowing for homologous recombination events that result in the deletion of the target gene nih.gov. The resulting ΔyopM mutant strains are then used as a baseline to assess the contribution of YopM to virulence and specific host-pathogen interactions compared to wild-type strains nih.govnih.govasm.orgnih.gov. Confirmation of the deletion is typically performed using PCR, DNA sequencing, and Western blotting to demonstrate the absence of YopM expression nih.gov.
Construction of YopM Mutants (e.g., LRR deletions, C-terminal modifications, alanine (B10760859) substitutions)
Precise modifications to the this compound are engineered to map functional domains and interaction sites.
LRR Deletions: YopM contains a variable number of leucine-rich repeats (LRRs) that form a horseshoe-shaped structure tandfonline.comtandfonline.com. Deletion mutants targeting specific LRR regions are constructed to determine their importance for virulence and interaction with host proteins like RSK1 and PRK2 nih.govasm.orgnih.govnih.gov. For example, deletions in LRRs 6 to 15 have been shown to affect interaction with PRK2, while other LRR deletions impact virulence nih.govasm.orgnih.gov. Inverse PCR and ligation of plasmids containing XmaI sites introduced into specific LRRs are methods used for constructing LRR deletion variants nih.govdtic.mil.
C-terminal Modifications: The C-terminal region of YopM is known to be critical for interaction with host kinases, particularly RSK1 nih.govasm.orgnih.govnih.gov. Modifications to the C-terminus, including deletions or the addition of tags, are engineered to study their effect on protein interactions, localization, and virulence nih.govasm.orgnih.govtandfonline.comnih.govresearchgate.netresearchgate.net. An eight-amino-acid FLAG epitope tag added to the C-terminus of Y. pestis YopM rendered the protein unable to complement a ΔyopM mutant in virulence assays, highlighting the importance of this region asm.org.
Alanine Substitutions: Alanine scanning mutagenesis is a systematic approach where individual amino acids or stretches of amino acids are replaced with alanine to identify residues critical for function mybiosource.com. This technique has been applied to the C-terminal tail of YopM to pinpoint residues required for interaction with RSK1 nih.govresearchgate.netresearchgate.net. Studies using triple alanine substitutions in the last 24 amino acids of Y. pseudotuberculosis YopM (mutants designated C1 to C8) revealed that the last six amino acids are essential for RSK1 binding and significantly impact virulence nih.govresearchgate.netresearchgate.net.
In Vivo Infection Models
Murine models are indispensable for studying the role of YopM in the complex environment of a living host and evaluating its contribution to Yersinia pathogenesis.
Murine Models of Infection (e.g., Intravenous, Orogastric, Subcutaneous)
Different routes of infection in mice are utilized to mimic natural routes of Yersinia entry and dissemination, allowing for the assessment of YopM's role in various disease manifestations.
Intravenous (IV) Infection: This route bypasses the initial mucosal barrier and directly introduces bacteria into the bloodstream, modeling septicemic plague or systemic dissemination. Studies using IV infection have shown that ΔyopM mutants of Y. pestis and Y. pseudotuberculosis are significantly attenuated compared to wild-type strains, demonstrating YopM's critical role in systemic virulence nih.govnih.govasm.orgnih.gov. The 50% lethal dose (LD₅₀) of a Y. pestis yopM mutant intravenously delivered can be orders of magnitude higher than that of the wild-type strain nih.gov.
Orogastric Infection: This route mimics the natural entry of enteropathogenic Yersinia species (Y. pseudotuberculosis and Y. enterocolitica) through contaminated food or water. Orogastric infection models are used to study YopM's role in intestinal colonization, dissemination to lymphoid organs like the spleen, and the induction of gastroenteritis nih.govasm.orgnih.govasm.org. ΔyopM mutants are often defective in dissemination from the intestine and show reduced virulence in this model nih.govasm.orgnih.gov.
Subcutaneous (SC) Infection: This route is relevant for modeling bubonic plague caused by Y. pestis, where bacteria are introduced into the skin, typically via a flea bite, leading to infection of draining lymph nodes (buboes). Studies using SC infection have also highlighted the importance of YopM for virulence in this model plos.orgsemanticscholar.orgfrontiersin.org.
Use of Knockout Mouse Strains (e.g., Caspase-1 deficient, Pyrin knockout)
Employing knockout mouse strains deficient in specific host immune components helps to identify the host pathways targeted by YopM in vivo.
Caspase-1 Deficient Mice: Caspase-1 is a key protease involved in the maturation of pro-inflammatory cytokines like IL-1β and IL-18 and is a central component of inflammasomes jax.org. Studies using caspase-1 deficient mice (often also deficient in caspase-11 due to the nature of the knockout) have demonstrated that YopM promotes Yersinia virulence by inhibiting caspase-1 activation researchgate.netnih.govplos.orgnih.govpnas.org. The attenuation observed in ΔyopM mutant infections in wild-type mice can be reversed in caspase-1 deficient animals, indicating that the host's caspase-1 response is a major target of YopM researchgate.netnih.govplos.orgnih.gov.
Pyrin Knockout Mice: Pyrin is a pattern recognition receptor that forms an inflammasome (the Pyrin inflammasome) which can be activated by RhoA inactivation, a process mediated by other Yersinia effectors like YopE and YopT nih.gov. Research using Pyrin knockout mice has revealed that YopM specifically inhibits the Pyrin inflammasome researchgate.netnih.govplos.orgnih.govcore.ac.ukresearchgate.net. Similar to caspase-1 deficient mice, the virulence defect of a yopM mutant is rescued in Pyrin knockout mice, underscoring the importance of YopM-mediated inhibition of the Pyrin pathway for Yersinia pathogenesis researchgate.netnih.govplos.orgnih.govresearchgate.net.
Q & A
Q. What is the primary role of YopM in Yersinia pestis pathogenesis?
YopM is a critical virulence factor in Yersinia pestis, primarily involved in subverting host immune responses. It is translocated into eukaryotic cells via the type III secretion system (T3SS) and interacts with host proteins such as TBK1 to inhibit interferon signaling and destabilize immune regulators . Its ability to bind thrombin and modulate immune cell populations (e.g., NK cells) further underscores its role in immune evasion .
Q. How is YopM delivered into host cells, and what experimental methods validate its intracellular localization?
YopM delivery relies on the T3SS translocators YopB and YopD. Researchers employ hybrid constructs (e.g., YopM-Cya fusions) and reporter systems to track translocation. For example, the adenylate cyclase (Cya) reporter strategy detects translocation by measuring cAMP levels in infected macrophages, confirming YopM’s intracellular presence .
Q. What genetic variations exist in YopM across Yersinia species, and how do they impact virulence?
Deletions in YopM’s leucine-rich repeat (LRR) regions (e.g., 20–22 amino acid deletions in Microtus-associated strains) do not abolish thrombin-binding activity but may alter host-specific interactions. PCR screening and comparative genomic analyses reveal strain-specific heterogeneity, though virulence impacts remain context-dependent .
Advanced Research Questions
Q. What challenges exist in resolving YopM’s structural domains, and how do computational methods address these gaps?
The N-terminal E3 ligase (NEL) domain of YopM remains structurally unresolved due to intrinsic disorder and flexibility. Researchers use principal component analysis of atomic interaction networks (PCAIN) and homology modeling to predict fold topologies and infer functional motifs. These methods highlight potential interfaces for host protein binding .
Q. How does YopM regulate TBK1 stability and interferon signaling in host cells?
YopM promotes TBK1 ubiquitination, leading to proteasomal degradation. Co-immunoprecipitation (Co-IP) assays in infected cells demonstrate direct YopM-TBK1 interactions, while luciferase reporter systems quantify IRF3/IFN-β transcriptional inhibition. RNA interference (siRNA) further validates TBK1’s role in YopM-mediated immune suppression .
Q. What experimental strategies reconcile contradictions in YopM’s role in NK cell depletion versus thrombin binding?
While YopM reduces splenic NK cells in vivo, thrombin-binding assays (e.g., surface plasmon resonance) show no direct correlation between thrombin affinity and immune modulation. Conditional knockout models (e.g., cell-specific YopM deletion) and transcriptomic profiling differentiate extracellular vs. intracellular mechanisms .
Q. How can researchers model YopM’s interactome to identify novel host targets?
Integrative approaches combine affinity purification-mass spectrometry (AP-MS) with machine learning-based interaction predictions. Tools like Evola generate protein interaction networks using evolutionary data, while databases like jPOST enable cross-species enrichment analysis for conserved pathways .
Methodological Considerations
Q. What controls are essential when studying YopM translocation using reporter systems?
Include:
- Negative controls : YopB/YopD-deficient strains to confirm T3SS dependence.
- Leakage controls : Measure extracellular Cya activity to distinguish true translocation from membrane damage.
- Competitive inhibitors : Heparin (thrombin-binding competitor) to validate specificity .
Q. How can mutagenesis clarify YopM’s functional domains?
Site-directed mutagenesis of LRR regions or NEL domains, followed by phenotypic assays (e.g., macrophage cytotoxicity, cytokine profiling), identifies residues critical for immune evasion. Structural predictions guide mutation sites, while circular dichroism (CD) spectroscopy assesses folding stability .
Q. What omics tools are optimal for studying YopM’s systemic effects?
- Proteomics : SILAC labeling quantifies host protein abundance changes post-infection.
- Transcriptomics : Single-cell RNA-seq reveals cell-type-specific responses to YopM.
- Metabolomics : LC-MS tracks thrombin pathway metabolites in infected tissues .
Data Contradictions and Resolution
Q. Why do some studies report minimal virulence impact of YopM deletions despite its conserved role?
Strain-specific redundancy (e.g., compensatory effects of other Yops like YopH/YopE) may mask YopM’s contribution. Combinatorial knockout models and in vivo competition assays (e.g., mixed-strain infections) dissect functional overlaps .
Q. How to address discrepancies in YopM’s subcellular localization across studies?
Confocal microscopy with fluorophore-tagged YopM and organelle-specific markers (e.g., lysotracker) clarifies localization. Fractionation assays (nuclear/cytoplasmic separation) further validate compartment-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
